molecular formula C15H19FN4O B2936735 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034237-17-5

1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2936735
CAS No.: 2034237-17-5
M. Wt: 290.342
InChI Key: CPSMLCBUVHYAOO-UHFFFAOYSA-N
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Description

1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that belongs to the class of ureas

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:

  • Formation of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine: This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with ethylamine under suitable conditions.

  • Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced through a reaction with 4-fluorobenzylamine.

  • Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate or carbonyl diimidazole to form the urea group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the fluorobenzyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction: Amine derivatives and alcohols.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

  • Agriculture: It can be used as a precursor for the synthesis of herbicides and pesticides due to its ability to disrupt biological processes in pests and weeds.

  • Material Science: The compound's properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, altering their activity. The fluorobenzyl group enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways.

  • Receptors on cell surfaces.

  • Pathways related to disease progression, such as those involved in malaria and leishmaniasis.

Comparison with Similar Compounds

  • 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-fluorobenzyl)urea

  • 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(2-fluorobenzyl)urea

  • 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-chlorobenzyl)urea

Uniqueness: 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-fluorobenzyl)urea stands out due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical properties. The presence of the fluorine atom at the para-position enhances its binding affinity and metabolic stability compared to its analogs.

Properties

IUPAC Name

1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSMLCBUVHYAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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